![molecular formula C15H15F3N2O B1401792 [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol CAS No. 1311279-64-7](/img/structure/B1401792.png)
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Übersicht
Beschreibung
“[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol” is a chemical compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- The compound has been applied in the enantioselective synthesis of chiral propargylic sulfamidates, showcasing high yields and excellent enantioselectivities (Munck et al., 2017).
Spectroelectrochemical Studies
- It plays a role in the investigation of redox-active ligands and metal-organic frameworks (MOFs), contributing to the understanding of electronic delocalization in these systems (Hua et al., 2016).
Synthesis of Pyrrolopyridinols
- The compound has been used in synthesizing 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, demonstrating its utility in the preparation of complex organic molecules (Kobayashi et al., 2011).
Nonlinear Optical Materials
- Research has explored its use in synthesizing thienyl-substituted pyridinium salts for second-order nonlinear optical properties, indicating potential applications in optoelectronic devices (Li et al., 2012).
Catalysis
- The compound has been utilized in the synthesis of novel water-soluble β-phosphino alcohols for catalytic hydrogenations, demonstrating its role in enhancing the efficiency of catalytic reactions (Guerriero et al., 2011).
Fluorescence Spectroscopy
- It has been studied for its excited-state photophysical properties in molecular logic devices, offering insights into photoinduced electron transfer and internal charge transfer mechanisms (ZammitRamon et al., 2015).
Antimicrobial Activity
- Certain derivatives have shown antimicrobial activity, highlighting the compound's potential in the development of new antimicrobial agents (Kumar et al., 2012).
Computational and Mechanistic Studies
- It has been a subject in computational and mechanistic studies of palladacycle-catalyzed reactions, providing insights into the reaction mechanisms and efficiencies (Liu et al., 2010).
Synthetic Methodology
- The compound has been involved in the improvement of synthetic methods for dimethyl (trifluoromethyl)malonate and related compounds, indicating its importance in synthetic chemistry (Ishikawa & Yokozawa, 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-8,21H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXAJPDKZWNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



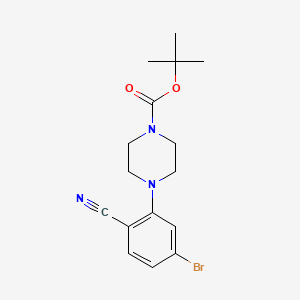
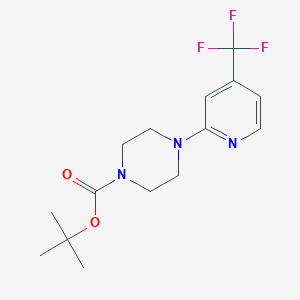
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)
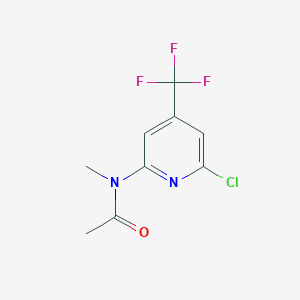
![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)
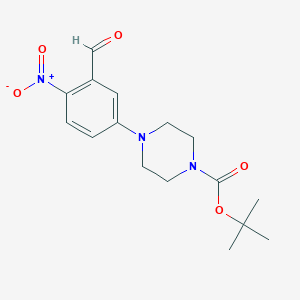
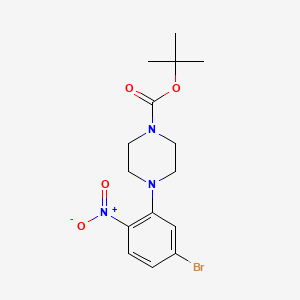
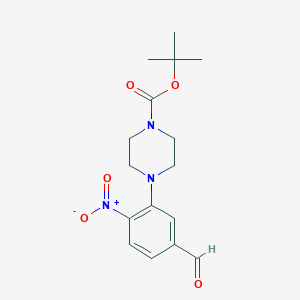
![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)